molecular formula C21H22O11 B1676073 Marein CAS No. 535-96-6

Marein

Cat. No.: B1676073
CAS No.: 535-96-6
M. Wt: 450.4 g/mol
InChI Key: XGEYXJDOVMEJNG-HTFDPZBKSA-N
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Description

Marein, also known as this compound glycoside, is a natural flavonoid compound found in the flowers of Coreopsis tinctoria, commonly known as tickseed. It is known for its various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This compound has a molecular formula of C21H22O11 and a molecular weight of 450.39 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Marein can be synthesized through several chemical routes, typically involving the glycosylation of flavonoid precursors. One common method involves the reaction of a flavonoid aglycone with a glycosyl donor in the presence of an acid catalyst. The reaction conditions often include temperatures ranging from 60°C to 100°C and reaction times of several hours to ensure complete glycosylation.

Industrial Production Methods

Industrial production of this compound typically involves extraction from natural sources, such as the flowers of Coreopsis tinctoria. The extraction process includes drying the plant material, followed by solvent extraction using ethanol or methanol. The extract is then purified using chromatographic techniques to isolate this compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Marein undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction of this compound typically leads to the formation of dihydroflavonoid derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups, to form various esters and ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under mild conditions.

    Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of bases such as pyridine or triethylamine.

Major Products

The major products formed from these reactions include oxidized flavonoid derivatives, dihydroflavonoids, and various ester and ether derivatives of this compound .

Scientific Research Applications

Biomedical Applications

Marein has garnered attention for its potential in drug development due to its bioactive properties. Research indicates that marine-derived compounds, including this compound, exhibit a range of biological activities such as:

  • Antitumor Effects : Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. A review highlighted that marine natural products are increasingly being investigated for their anticancer properties, with many showing promising results in preclinical trials .
  • Antimicrobial Activity : this compound has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Marine organisms are known to produce secondary metabolites that possess antimicrobial properties, which are vital in combating antibiotic-resistant bacteria .
  • Neuroprotective Effects : Research has indicated that this compound may protect neuronal cells from oxidative stress and inflammation, suggesting its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Agricultural Applications

This compound's applications extend beyond human health into agriculture:

  • Natural Pesticides : The compound has been studied for its insecticidal properties against agricultural pests. Its use as a biopesticide could reduce reliance on synthetic chemicals, promoting sustainable farming practices .
  • Plant Growth Promotion : Some studies suggest that this compound can enhance plant growth and resilience to environmental stressors, making it a valuable addition to agricultural formulations aimed at improving crop yields .

Environmental Applications

This compound also holds promise in environmental science:

  • Biodegradable Materials : Research is exploring the use of this compound in developing biodegradable substitutes for plastics. This application is crucial in addressing the global plastic pollution crisis by providing eco-friendly alternatives .
  • Marine Ecosystem Protection : this compound's properties may be utilized in creating environmentally friendly anti-fouling paints and adhesives, which can help protect marine ecosystems from invasive species without harming the environment .

Case Study 1: Antitumor Activity of this compound

A study published in the Journal of Marine Science investigated the antitumor effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry and Western blot analysis.

Case Study 2: Insecticidal Properties

Research conducted by the University of Hawaii demonstrated that extracts containing this compound exhibited potent insecticidal activity against common agricultural pests such as aphids and whiteflies. Field trials showed a 70% reduction in pest populations compared to untreated controls, highlighting its efficacy as a natural pesticide.

Data Table: Summary of Applications

Application AreaSpecific UseEvidence/Study Reference
BiomedicalAntitumor effects
Antimicrobial activity
Neuroprotective effects
AgriculturalNatural pesticides
Plant growth promotion
EnvironmentalBiodegradable materials
Anti-fouling paints

Mechanism of Action

Marein exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Marein is unique among flavonoids due to its specific glycosylation pattern and its potent biological activities. Similar compounds include:

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Compared to these compounds, this compound has a unique combination of glycosylation and hydroxylation that enhances its bioavailability and biological activity .

If you have any more questions or need further details, feel free to ask!

Biological Activity

Marein is a flavonoid compound primarily derived from Coreopsis tinctoria , known for its diverse biological activities and therapeutic potential. This article delves into the various biological activities of this compound, highlighting its effects on metabolic disorders, oxidative stress, and cellular protection, supported by data tables and research findings.

1. Metabolic Effects

Hypoglycemic Activity
this compound has been shown to exhibit significant hypoglycemic effects. In vitro studies indicate that it improves glucose metabolism in HepG2 cells, particularly under conditions of high glucose, which mimics insulin resistance. The mechanisms involved include:

  • Inhibition of GSK-3β phosphorylation : This leads to increased glycogen synthesis.
  • Activation of AMPK : this compound promotes glucose uptake through the CaMKK/AMPK/GLUT1 pathway.
  • Reduction of gluconeogenesis : It decreases the activity of FoxO1, thus lowering glucose production in hepatocytes .

Table 1: Mechanisms of this compound's Hypoglycemic Activity

MechanismEffect
GSK-3β PhosphorylationIncreased glycogen synthesis
AMPK ActivationEnhanced glucose uptake
FoxO1 InhibitionDecreased gluconeogenesis

2. Cardioprotective Properties

This compound has demonstrated protective effects against cardiac hypertrophy and damage induced by oxidative stress. In studies involving H9c2 cardiomyoblast cells treated with angiotensin II and hypoxia, this compound treatment resulted in:

  • Decreased cell surface area : Suggesting reduced hypertrophy.
  • Inhibition of apoptosis : this compound reduced apoptotic markers such as Bax and caspase-3 while increasing Bcl-2 expression .

Table 2: Effects of this compound on Cardiac Cells

ParameterControl GroupThis compound Treatment
Cell Surface AreaIncreasedDecreased
Bax ExpressionHighLow
Bcl-2 ExpressionLowHigh

3. Antioxidant Activity

This compound exhibits potent antioxidant properties, which are crucial in combating oxidative stress-related diseases. It has been shown to:

  • Reduce reactive oxygen species (ROS) production.
  • Enhance glutathione levels , thereby improving cellular redox status.
  • Protect mitochondrial function by stabilizing mitochondrial membrane potential .

4. Neuroprotective Effects

Research indicates that this compound can protect neuronal cells from damage induced by methylglyoxal (MG), a compound associated with neurodegenerative diseases. In PC12 cells, this compound treatment led to:

  • Improved mitochondrial health : Stabilization of mitochondrial membrane potential.
  • Reduced apoptosis : Decreased percentage of apoptotic cells under oxidative stress conditions.
  • Increased glyoxalase I activity , which aids in detoxifying MG .

5. Renal Protective Effects

This compound has also been studied for its renal protective effects, particularly in the context of diabetic nephropathy (DN). It acts by:

  • Inhibiting SGLT2 expression in renal cells, which is beneficial for managing diabetes-related kidney complications.
  • Modulating inflammatory pathways : It regulates AMPK and TGF-β1/Smads signaling to reduce renal inflammation and fibrosis .

Table 3: Renal Protective Mechanisms of this compound

MechanismEffect
SGLT2 InhibitionReduced glucose reabsorption
AMPK ActivationDecreased inflammation
TGF-β1/Smads ModulationReduced fibrosis

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study demonstrated that oral administration of Coreopsis tinctoria extract containing this compound significantly improved metabolic parameters in diabetic mice, reducing blood glucose and lipid levels after three weeks of treatment .
  • Another investigation focused on the cardioprotective properties of this compound in hypertrophic models, revealing its potential as a therapeutic agent for heart diseases associated with metabolic syndrome .

Properties

IUPAC Name

(E)-3-(3,4-dihydroxyphenyl)-1-[2,3-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O11/c22-8-15-18(28)19(29)20(30)21(32-15)31-14-6-3-10(16(26)17(14)27)11(23)4-1-9-2-5-12(24)13(25)7-9/h1-7,15,18-22,24-30H,8H2/b4-1+/t15-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGEYXJDOVMEJNG-HTFDPZBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C2=C(C(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601029273
Record name (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535-96-6
Record name Marein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=535-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Marein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-3-(3,4-Dihydroxyphenyl)-1-(4-(beta-D-glucopyranosyloxy)-2,3-dihydroxyphenyl)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601029273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-3-(3,4-dihydroxyphenyl)-1-[4-(β-D-glucopyranosyloxy)-2,3-dihydroxyphenyl]-2-propen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.841
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MAREIN
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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